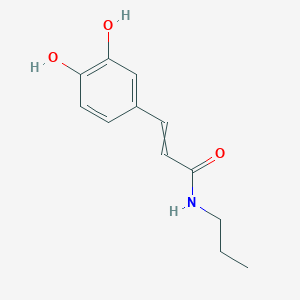
3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide is a compound that belongs to the class of phenolic amides. It is characterized by the presence of a dihydroxyphenyl group attached to a propylprop-2-enamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with propylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenolic amides depending on the electrophile used.
科学研究应用
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl structure.
3,4-Dihydroxyphenylpropionic acid: Known for its antioxidant properties.
3,4-Dihydroxycinnamic acid:
Uniqueness
3-(3,4-Dihydroxyphenyl)-N-propylprop-2-enamide is unique due to its specific amide linkage and propyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
479244-15-0 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h3-6,8,14-15H,2,7H2,1H3,(H,13,16) |
InChI 键 |
RUEAFFGYGBHHJS-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C=CC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



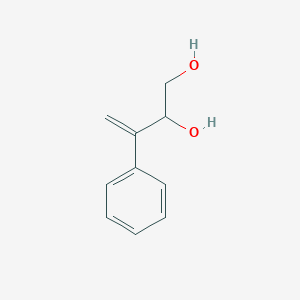
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)

![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
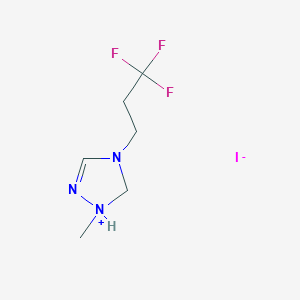
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
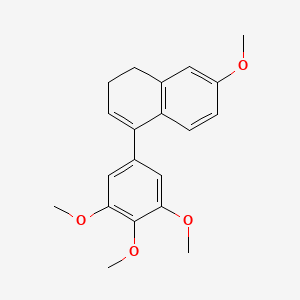

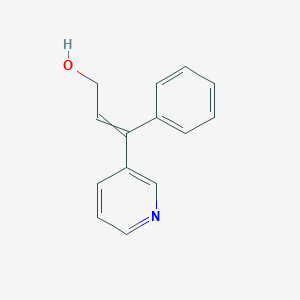
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
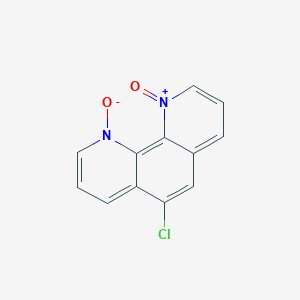
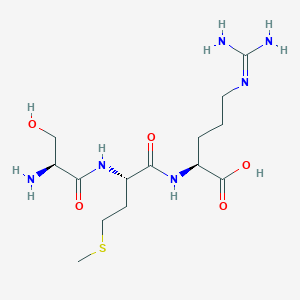
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
